molecular formula C17H25BrO3 B8358019 4-(10-Bromodecyloxy)benzoic acid CAS No. 88931-97-9

4-(10-Bromodecyloxy)benzoic acid

Cat. No.: B8358019
CAS No.: 88931-97-9
M. Wt: 357.3 g/mol
InChI Key: ZYKVPTIEKHXMMK-UHFFFAOYSA-N
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Description

4-(10-Bromodecyloxy)benzoic acid is a useful research compound. Its molecular formula is C17H25BrO3 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

88931-97-9

Molecular Formula

C17H25BrO3

Molecular Weight

357.3 g/mol

IUPAC Name

4-(10-bromodecoxy)benzoic acid

InChI

InChI=1S/C17H25BrO3/c18-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)17(19)20/h9-12H,1-8,13-14H2,(H,19,20)

InChI Key

ZYKVPTIEKHXMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Synthesized as described above for compound 7. Quantities: resorcinol (2.69 g, 24 mmol), 6 (7.0 g, 19 mmol), NaH2PO4·H2O (8.87 g, 57 mmol), NaClO2 (9.92 g, 110 mmol). Yield 7.32 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.24-1.52 (16 H, m, CH2), 1.84 (4 H, m, O—CH2—CH2/Br—CH2—CH2), 3.40 (2 H, t, 3J=6.9 Hz, Br—CH2), 4.06 (2 H, t, 3J=6.5 Hz, O—CH2), 6.93 (2 H, d, 3J=9.0 Hz, Ar—H), 8.04 (2 H, d, 3J=8.9 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 26.0, 28.2, 28.7, 29.1, 29.3, 29.4, 29.5, 32.8, 34.0, 68.3, 114.2, 121.3, 132.3, 163.7, 171.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
6
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4·H2O
Quantity
8.87 g
Type
reactant
Reaction Step Four
Quantity
9.92 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Resorcinol (4.16 g, 38 mmol) and 5 (10.0 g, 29 mmol) were dissolved in t-butanol (600 mL) through gentle heating to 70° C. The solution was cooled to room temperature, and a solution of NaH2PO4·H2O (13.7 g, 88 mmol) and NaClO2 (15.3 g, 170 mmol) in deionized H2O (100 mL) was added dropwise to the flask over a period of 10 minutes. The purple-red mixture was stirred overnight, following which it faded to a pale yellow colour. Volatile components were removed, and the residue was taken in hexane (200 mL) and 1 M HCl (200 mL). The white precipitate was filtered and washed profusely with distilled H2and hexane. Yield 10.5 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.26-1.55 (12 H, m, CH2), 1.86 (4 H, m, O—CH2—CH2/Br—CH2—CH2), 3.44 (2 H, t, 3J=6.8 Hz, Br—CH2), 4.04 (2 H, t, 3J=6.5 Hz, O—CH2), 6.95 (2 H, d, 3J=8.9 Hz, Ar—H), 8.07 (2 H, d, 3J=8.9 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 26.0, 28.1, 28.7, 29.0, 29.3, 29.4, 32.8, 34.0, 68.3, 114.2, 121.4, 132.3, 163.7, 171.5.
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4·H2O
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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